1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole

Description

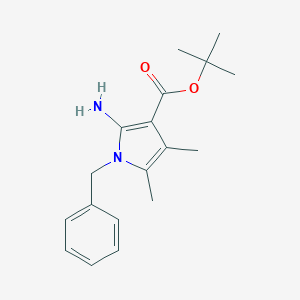

1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole (CAS: 100066-79-3) is a pyrrole derivative featuring multiple functional groups: a benzyl substituent at position 1, an amino group at position 2, a tert-butoxycarbonyl (BOC) protecting group at position 3, and methyl groups at positions 4 and 4. This compound is commercially available with a purity of 95% (Combi-Blocks: SS-1694) and is priced at $1,700 per gram (Synthonix: B2057) .

Properties

IUPAC Name |

tert-butyl 2-amino-1-benzyl-4,5-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-12-13(2)20(11-14-9-7-6-8-10-14)16(19)15(12)17(21)22-18(3,4)5/h6-10H,11,19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIESIUNVGNNCNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C(=O)OC(C)(C)C)N)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376789 | |

| Record name | tert-Butyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100066-79-3 | |

| Record name | tert-Butyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole Ring Formation via Paal-Knorr Synthesis

The pyrrole backbone is typically constructed using the Paal-Knorr reaction, which condenses a 1,4-dicarbonyl compound with a primary amine under acidic conditions. For this compound, pentane-2,4-dione (acetylacetone) serves as the 1,4-dicarbonyl precursor, reacting with benzylamine to form the 1-benzyl-4,5-dimethylpyrrole intermediate. The reaction proceeds via cyclodehydration, facilitated by catalytic acetic acid or p-toluenesulfonic acid in refluxing toluene.

Key Reaction Conditions:

Introduction of the tert-Butoxycarbonyl (Boc) Group

The Boc group is introduced at the 3-position of the pyrrole ring using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is employed to deprotonate the pyrrole nitrogen, enabling nucleophilic attack on Boc₂O. This step requires anhydrous conditions to prevent hydrolysis of the Boc group.

Optimized Parameters:

Amination at the 2-Position

The 2-amino group is installed via nucleophilic substitution or reductive amination. A two-step approach is commonly employed:

-

Chlorination: Treatment of the Boc-protected intermediate with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C.

-

Amination: Displacement of the chlorine atom using aqueous ammonia or benzylamine in the presence of potassium carbonate.

Critical Considerations:

-

Stoichiometry: NCS (1.1 equivalents) ensures selective monochlorination.

-

Solvent System: DMF for chlorination; ethanol/water (3:1) for amination.

Reaction Optimization and Industrial-Scale Production

Solvent and Temperature Effects

Industrial protocols prioritize solvent recovery and reaction scalability. Toluene and THF are favored for their low cost and ease of removal via distillation. Continuous flow reactors enhance heat transfer during the exothermic Boc protection step, reducing side product formation.

Table 1: Solvent Selection for Key Steps

| Step | Preferred Solvent | Temperature Range | Key Advantage |

|---|---|---|---|

| Paal-Knorr Reaction | Toluene | 80–100°C | High boiling point |

| Boc Protection | THF | 0–25°C | Anhydrous compatibility |

| Amination | Ethanol/Water | 25–50°C | Solubility of ammonia |

Purification Strategies

Recrystallization from methyl tert-butyl ether (MTBE) yields the final compound in >99% purity. Chromatography is avoided in industrial settings due to cost constraints.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30–7.20 (m, 5H, benzyl aromatic protons)

-

δ 6.75 (s, 1H, pyrrole H-3)

-

δ 4.45 (s, 2H, benzyl CH₂)

-

δ 2.25 (s, 6H, 4,5-dimethyl groups)

-

δ 1.40 (s, 9H, Boc tert-butyl)

MS (ESI):

-

m/z 301.2 [M+H]⁺ (calculated for C₁₈H₂₅N₂O₂⁺: 301.19)

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/15 mM KH₂PO₄ mobile phase (50:50) confirms a retention time of 5.54 minutes and purity >99.6%.

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole undergoes various chemical reactions, including:

Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride and sodium hydride for benzylation; di-tert-butyl dicarbonate and triethylamine for tert-butoxycarbonylation.

Major Products Formed

Oxidation: Pyrrole oxides.

Reduction: Reduced pyrrole derivatives.

Substitution: Various substituted pyrrole compounds depending on the reagents used.

Scientific Research Applications

1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with analogous pyrrole derivatives:

Key Observations:

- Amino Group: The 2-amino substituent distinguishes this compound from non-amino derivatives like N-phenyl-2,5-dimethylpyrrole, enabling nucleophilic reactivity or hydrogen-bonding interactions in target binding .

- Benzyl vs. Phenyl : The benzyl group (CH₂Ph) may increase lipophilicity compared to phenyl, influencing membrane permeability in biological systems .

Biological Activity

1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 300.4 g/mol

- CAS Number : 100066-79-3

The biological activity of this compound is primarily attributed to its interaction with biological targets that play crucial roles in cellular processes. The compound has been studied for its effects on:

- Antimycobacterial Activity : It has shown promising results against Mycobacterium tuberculosis and other mycobacterial strains. The mechanism involves inhibition of cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .

Efficacy Against Pathogens

Recent studies have evaluated the compound's effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium bovis BCG | 0.125 - 2 µg/mL | |

| Staphylococcus aureus | Not specified | |

| Escherichia coli | Not specified |

Antimycobacterial Activity

A study conducted by McHugh et al. demonstrated that derivatives of pyrrole compounds, including this compound, exhibited significant antimycobacterial activity. The research highlighted that the presence of bulky lipophilic substituents enhances the compound's efficacy against drug-resistant strains of Mycobacterium .

Toxicity Assessment

In vivo toxicity studies using Galleria mellonella larvae indicated that the compound exhibited low toxicity at doses up to 12 mg/kg, suggesting a favorable safety profile for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrrole nucleus can significantly influence biological activity. For instance, substituents on the nitrogen atom and variations in the side chains were found to enhance or diminish the compound's potency against mycobacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.